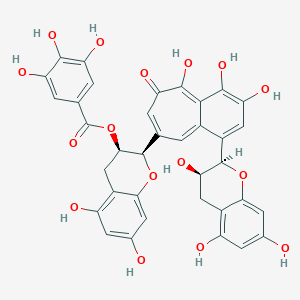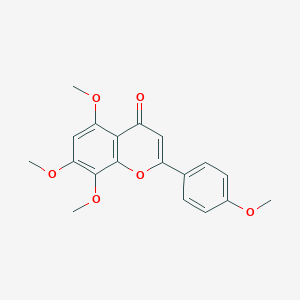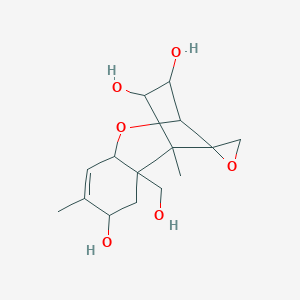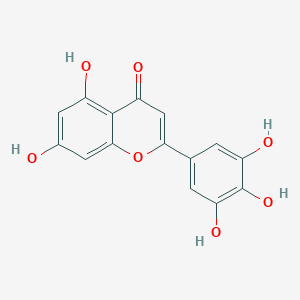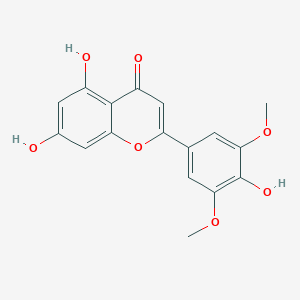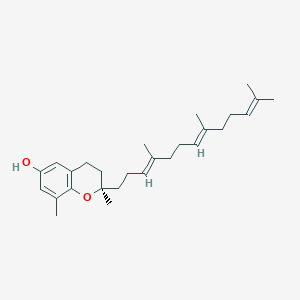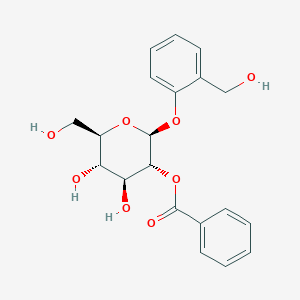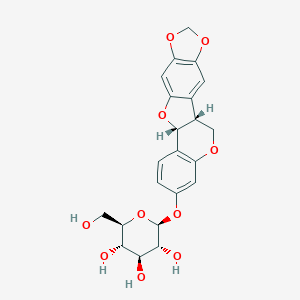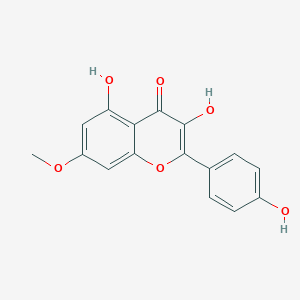
Rhamnocitrin
Overview
Description
It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of kaempferol and is characterized by its unique chemical structure, which includes a methoxy group at the 7th position.
Mechanism of Action
Target of Action
Rhamnocitrin, a flavonoid, has been found to interact with several targets. One of the primary targets is the PPARγ/TGF-β1/Smad2/3 pathway . This pathway plays a crucial role in the regulation of ovarian function, particularly in conditions such as polycystic ovary syndrome (PCOS) .
Mode of Action
This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties . It has been shown to inhibit ovarian fibrosis and down-regulate the expressions of fibrotic factors . Moreover, it reduces the increased levels of LH, E2, and T, and elevates the decreased FSH level in PCOS rats .
Biochemical Pathways
This compound impacts the PPARγ/TGF-β1/Smad2/3 pathway . It elevates the down-regulated PPARγ, and suppresses the up-regulated TGF-β1 and p-Smad2/3 expressions induced by PCOS . This modulation of the pathway helps ameliorate ovarian fibrosis in PCOS rats .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to possess significant anticataract activity, likely due to its antioxidant property . In PCOS rats, this compound treatment resulted in an increase in the corpus luteum and follicles, restoration of irregular estrous cycle, and inhibition of ovarian fibrosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, Rhamnus alaternus, a plant species rich in flavonols including this compound, is adapted to various environmental conditions . Factors such as light, water, and biomass accumulation could have a direct impact on the plant’s growth, behavior, distribution, nutrients, or chemical constituents . These factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Rhamnocitrin has been found to interact with various enzymes and proteins, exerting its effects through these interactions . It has been reported to have anti-atherogenic, anti-oxidant, anti-cancer, anti-bacterial, anti-inflammatory, enzymatic, and neuroprotective potential .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to ameliorate ovarian fibrosis in polycystic ovary syndrome rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, which plays a crucial role in its therapeutic effects . It also has been reported to have antioxidant properties, which likely contribute to its anticataract activity .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been found to show significant protection against cloudiness in lenses induced by hydrogen peroxide and hydrocortisone in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been found to show significant anticataract activity at dosages ranging from 10 to 80 μg . Specific studies detailing the effects of varying dosages of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with the PPARγ/TGF-β1/Smad2/3 pathway, playing a crucial role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhamnocitrin can be synthesized through various chemical reactions. One common method involves the methylation of kaempferol. The reaction typically uses a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. For example, it can be extracted from the buds of the common horse chestnut (Aesculus hippocastanum) using high-performance liquid chromatography (HPLC) . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Rhamnocitrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Rhamnocitrin has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhamnocitrin is similar to other flavonoids such as kaempferol, quercetin, and rhamnetin. it is unique due to its specific methylation pattern:
Kaempferol: Lacks the methoxy group at the 7th position.
Quercetin: Has additional hydroxyl groups compared to this compound.
Rhamnetin: Similar to this compound but with a different methylation pattern.
These structural differences contribute to the unique pharmacological properties of this compound, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZRBPYXNEFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942365 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-92-6, 20243-59-8 | |
| Record name | Rhamnocitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnocitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHAMNOCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacological activities of Rhamnocitrin?
A1: this compound exhibits a diverse range of pharmacological activities, including:
- Anti-atherogenic: It protects LDL from oxidation and suppresses macrophage uptake of oxidized LDL, thus preventing atherosclerosis [].
- Antioxidant: this compound demonstrates potent free radical scavenging activity [, , ] and can upregulate the expression of antioxidant enzymes such as Cat, Sod2, Gpx3, Mgst1, Prdx3, Gsta4, Gsr, and Sod1 [].
- Anti-cancer: It shows inhibitory effects on the growth of various human tumor cell lines in vitro [].
- Anti-bacterial: this compound exhibits antibacterial activity against various bacterial strains [, ].
- Anti-inflammatory: It reduces inflammation through various mechanisms, including modulation of the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway [, , ].
- Enzymatic: this compound inhibits enzymes like 15-lipoxygenase [] and soluble epoxide hydrolase (sEH) [].
- Neuroprotective: It offers protection against oxidative stress in neuronal cells [].
Q2: How does this compound ameliorate ovarian fibrosis in Polycystic Ovary Syndrome (PCOS)?
A2: Research suggests that this compound ameliorates PCOS-induced ovarian fibrosis through the PPARγ/TGF-β1/Smad2/3 pathway [, ]. It achieves this by:
Q3: How does this compound interact with Wisp2 in ovarian granulosa cells?
A3: Studies indicate that this compound interacts with the WNT1-inducible-signaling pathway protein 2 (Wisp2) to regulate fibrosis in ovarian granulosa cells []. This interaction modulates the PPARγ/NF-κB/TGF-β1/Smad2/3 signaling pathway, leading to decreased fibrosis.
Q4: Can this compound be beneficial for neuropathic pain?
A4: Research suggests that this compound holds potential for treating oxaliplatin-induced neuropathic pain []. It achieves this by:
Q5: What is the molecular formula and weight of this compound?
A5: this compound (7-methylkaempferol) has the molecular formula C16H12O6 and a molecular weight of 299.26 g/mol.
Q6: What spectroscopic techniques have been used to characterize this compound?
A6: Various spectroscopic methods have been employed to characterize this compound, including:
- UV-Vis Spectroscopy: Provides information about the compound's electronic transitions and helps identify its chromophores [].
- NMR Spectroscopy (1H and 13C): Reveals the structure and connectivity of atoms within the molecule, providing detailed structural information [, , , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation and identification [, , , ].
Q7: What are the major metabolites of Complanatuside, a compound closely related to this compound, in rats?
A7: Studies reveal that Complanatuside undergoes extensive metabolism in rats, primarily through glucuronidation and sulfonation []. The major metabolites identified are this compound 3-O-β-glc and this compound, suggesting that this compound is a key circulating form of Complanatuside after oral administration.
Q8: What analytical techniques are used to quantify this compound in biological samples?
A8: Several analytical methods have been developed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify this compound in plant extracts and biological samples [, , , , ].
- Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method enables the simultaneous determination of this compound and its metabolites in complex biological matrices, such as plasma [, ].
Q9: How is the quality of this compound controlled during development and manufacturing?
A9: Ensuring the quality, safety, and efficacy of this compound during development and manufacturing involves:
- Reference Standard Preparation: High-purity this compound reference standards are prepared for use in analytical methods, ensuring accurate quantification and quality control [].
- Analytical Method Validation: Analytical methods used to quantify this compound undergo rigorous validation processes to demonstrate their accuracy, precision, specificity, linearity, range, robustness, and stability, ensuring reliable and reproducible results [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


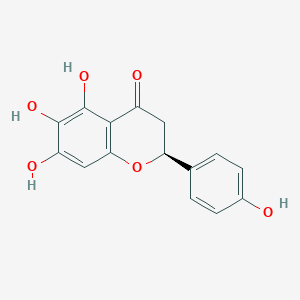
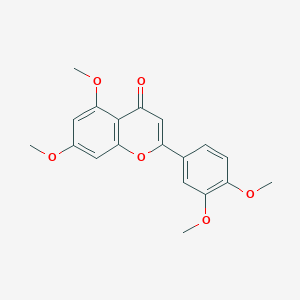
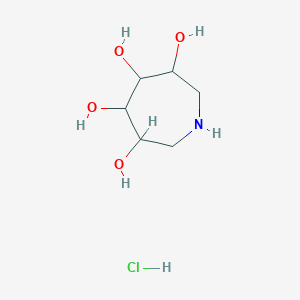
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
